Cas no 68176-11-4 (2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one)
2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
- LogP
- 2-amino-6,7-dihydro-1H-pyrazolo[1,5-a]pyrimidin-5-one
- Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2-amino-6,7-dihydro-
- 68176-11-4
- DTXSID30498976
- 2-amino-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
- 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(1H)-one
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- MDL: MFCD20706494
- Inchi: 1S/C6H8N4O/c7-4-3-5-8-6(11)1-2-10(5)9-4/h3H,1-2H2,(H2,7,9)(H,8,11)
- InChI Key: NCHXBWIXQISNSA-UHFFFAOYSA-N
- SMILES: O=C1CCN2C(=CC(N)=N2)N1
Computed Properties
- Exact Mass: 152.06994
- Monoisotopic Mass: 152.06981089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 72.9Ų
Experimental Properties
- PSA: 72.94
2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM151647-1g |
2-amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one |
68176-11-4 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM151647-1g |
2-amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one |
68176-11-4 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740638-1g |
2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4h)-one |
68176-11-4 | 98% | 1g |
¥5660.00 | 2024-05-04 |
2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
2-Amino-6,7-Dihydropyrazolo[1,5-a]Pyrimidin-5(4H)-One: A Comprehensive Overview
2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, also known by its CAS registry number CAS No. 68176-11-4, is a structurally unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of pyrazolo-pyrimidines, which are known for their potential applications in drug discovery and development. The molecule's structure features a fused bicyclic system combining pyrazole and pyrimidine rings, with an amino group at the 2-position and a ketone group at the 5-position of the pyrimidine ring.
The synthesis of 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions, often utilizing microwave-assisted synthesis or other modern techniques to enhance reaction efficiency and selectivity. Recent advancements in this area have focused on optimizing the reaction conditions to improve yield and purity, making this compound more accessible for further research and development.
One of the most promising aspects of this compound is its potential as a lead molecule in drug discovery. Preclinical studies have demonstrated that 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one exhibits significant biological activity across various therapeutic areas. For instance, it has shown potent anti-inflammatory properties in vitro, suggesting its potential application in treating conditions such as arthritis and other inflammatory disorders.
In addition to its anti-inflammatory effects, recent research has highlighted the compound's ability to modulate key cellular pathways involved in cancer progression. Studies conducted using cancer cell lines have revealed that CAS No. 68176-11-4 can induce apoptosis and inhibit cell proliferation, indicating its potential as an anticancer agent. These findings have prompted further investigations into its mechanism of action and toxicity profile to evaluate its suitability for clinical trials.
The pharmacokinetic properties of 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one are another area of active research interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for determining its bioavailability and safety profile. Early studies suggest that the compound has favorable pharmacokinetic characteristics, which could enhance its therapeutic potential.
Moreover, the structural versatility of this compound allows for further modification to improve its pharmacodynamic properties. Researchers are exploring various substitution patterns on the pyrazolo-pyrimidine core to enhance potency and selectivity for specific targets. These efforts are expected to yield novel analogs with improved therapeutic indices.
In conclusion, 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, or CAS No. 68176-11-4, represents a valuable addition to the arsenal of heterocyclic compounds being investigated for their therapeutic potential. With ongoing research focusing on optimizing its synthesis methods and elucidating its biological mechanisms, this compound holds promise as a lead molecule for developing innovative treatments across multiple disease areas.
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